5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

NNMT inhibition Nicotinamide N-methyltransferase Bisubstrate inhibitor

This pyridine‑3‑carboxamide is a critical SAR anchor point, exhibiting a measurable but weak NNMT IC₅₀ (6400 nM) that makes it an ideal starting scaffold for rapid N‑functionalization diversification. Its unique 6‑oxan‑4‑yloxy substituent introduces steric bulk and an additional H‑bond acceptor, enabling LOXL2 (1800 nM) selectivity studies versus the 6‑cyclohexyloxy analog. The primary carboxamide provides a direct synthetic handle for parallel chemistry. Supplied with ≥95% purity, fully in‑stock for immediate procurement—eliminate custom synthesis lead times and accelerate your fragment‑to‑lead campaigns.

Molecular Formula C11H13ClN2O3
Molecular Weight 256.69
CAS No. 1903274-56-5
Cat. No. B2571936
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide
CAS1903274-56-5
Molecular FormulaC11H13ClN2O3
Molecular Weight256.69
Structural Identifiers
SMILESC1COCCC1OC2=C(C=C(C=N2)C(=O)N)Cl
InChIInChI=1S/C11H13ClN2O3/c12-9-5-7(10(13)15)6-14-11(9)17-8-1-3-16-4-2-8/h5-6,8H,1-4H2,(H2,13,15)
InChIKeyDHMDRTXVBZFKKF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1903274-56-5): Chemical Identity and Procurement Baseline


5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1903274-56-5), also named 5-chloro-6-((tetrahydro-2H-pyran-4-yl)oxy)nicotinamide, is a synthetic pyridine-3-carboxamide derivative with the molecular formula C₁₁H₁₃ClN₂O₃ and a molecular weight of 256.69 g/mol . The compound features a pyridine ring substituted with a chlorine atom at position 5, an oxan-4-yloxy (tetrahydropyran-4-yloxy) ether at position 6, and a primary carboxamide group at position 3. This substitution pattern distinguishes it from other 6-alkoxy-nicotinamide analogs where the alkoxy group may be a simpler methoxy, ethoxy, or benzyloxy moiety. The oxan-4-yloxy substituent introduces increased steric bulk, moderate lipophilicity, and an additional hydrogen bond acceptor (the tetrahydropyran ring oxygen), which collectively influence target binding conformation, solubility, and metabolic stability compared to smaller 6-alkoxy congeners . The compound is supplied by several chemical vendors primarily for research use, with typical purity specifications of ≥95%.

Why 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide Cannot Be Freely Substituted by In-Class Analogs


Pyridine-3-carboxamide (nicotinamide) derivatives constitute a large class of bioactive compounds, but their biological activity is exquisitely sensitive to the nature and position of substituents. Even minor structural alterations—such as replacing the 6-oxan-4-yloxy group with a methoxy, ethoxy, or unsubstituted hydroxyl—can profoundly alter target engagement, as exemplified by the NNMT inhibitor series where 6-alkoxy variation shifts IC₅₀ values by orders of magnitude [1]. The 5-chloro substituent further modulates the electron density of the pyridine ring, affecting both binding affinity and susceptibility to oxidative metabolism. Therefore, two compounds sharing the same pyridine-3-carboxamide core should not be assumed interchangeable for research or procurement purposes unless head-to-head comparative data exist. The evidence below identifies the specific, quantifiable performance characteristics of the target compound where differential data are available, while explicitly noting where such data are absent [1].

Quantitative Differentiation Evidence for 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide Versus Closest Analogs


NNMT Inhibitory Activity: Cross-Study Comparison of 6-Oxan-4-yloxy Versus 6-Unsubstituted and Alternative 6-Substituted Nicotinamide Derivatives

The NNMT inhibitory activity of 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide (free carboxamide) was determined as IC₅₀ = 6400 nM against full-length recombinant human NNMT expressed in E. coli using nicotinamide as substrate [1]. In the same target series, the most potent analog bearing an elaborated N-substituent (Compound 5o: US20250017936) achieved IC₅₀ = 10 nM in a fluorescence polarization-based competition assay, representing a 640-fold potency improvement [2]. This illustrates that while the 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide core provides a measurable starting point, N-derivatization is required to achieve nanomolar NNMT potency. The unsubstituted carboxamide itself does not approach the potency of the most advanced analogs, clarifying its role as a synthetic intermediate or fragment rather than a finished inhibitor candidate. No direct head-to-head comparison of the free carboxamide versus other 6-alkoxy free carboxamides has been published in the open literature.

NNMT inhibition Nicotinamide N-methyltransferase Bisubstrate inhibitor Metabolic disease

LOXL2 Inhibitory Activity Differentiation: 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide Core Versus Structurally Related LOXL2 Inhibitors

The compound exhibits moderate inhibitory activity against human LOXL2, with an IC₅₀ of 1800 nM (1.8 μM) when tested against recombinant human LOXL2 expressed in human whole blood, assessed by reduction of H₂O₂ production from oxidative deamination of DAP [1]. In the same assay system, a structurally related LOXL2 inhibitor (CHEMBL4103928; BDBM50266784) bearing a methoxyphenyl-substituted carboxamide achieved an IC₅₀ of 53 nM in CHO-expressed enzyme, representing a ~34-fold greater potency [2]. Specifically within the US11358936 patent series, the close analog Compound 4-7 (bearing a 6-cyclohexyloxy group instead of 6-oxan-4-yloxy) showed an IC₅₀ of 850 nM against human LOXL2 in CHO cells [3], approximately 2.1-fold more potent than the target compound in the whole-blood LOXL2 assay. This modest potency differential, combined with the structural distinction at the 6-position (cyclohexyloxy versus oxan-4-yloxy), indicates that the oxan-4-yloxy ether is a weaker LOXL2 pharmacophore than the cyclohexyloxy variant within this chemotype. The whole-blood versus CHO-expressed enzyme comparison should be interpreted with appropriate caution regarding assay format differences.

LOXL2 inhibition Lysyl oxidase homolog 2 Fibrosis Oncology

Platelet 12-Lipoxygenase Inhibition: Single-Concentration Screening Data Defining a Baseline Activity Level for 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

In a ChEMBL-deposited screen, 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide was tested for in vitro inhibition of platelet 12-lipoxygenase at a single concentration of 30 μM [1]. The assay returned a qualitative or semi-quantitative readout without a reported IC₅₀ value, indicating that while the compound engages the target at this concentration, the potency is insufficient to merit full concentration-response profiling under the screening conditions. No comparator data from the same assay were located for closely related 6-oxan-4-yloxy pyridine-3-carboxamide analogs, limiting the ability to make within-series comparisons. However, this single-point activity serves as a preliminary signal for 12-lipoxygenase as a potential off-target or secondary pharmacology liability, relevant to selectivity profiling in programs where this scaffold is advanced.

12-Lipoxygenase Platelet inhibition Inflammation Atherothrombosis

Antiproliferative Activity Against Osteosarcoma 143B Cells: Class-Level Cytotoxicity Evidence

Multiple ChEMBL-deposited assay records document that 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide was evaluated for cytotoxic activity against the human osteosarcoma 143B (TK⁻) cell line after 72 hours of continuous exposure [1]. Across replicate entries, the compound demonstrated measurable but unquantified inhibitory activity against 143B cell viability. No IC₅₀ value was reported in the open ChEMBL records, and no comparator data for closely related 6-oxan-4-yloxy analogs were found in the same cellular assay. The absence of a reported IC₅₀ suggests that antiproliferative potency is moderate to weak (>10 μM), consistent with the compound's relatively modest enzyme inhibition profile across targets. This class-level evidence positions the compound as a potential starting point for anticancer medicinal chemistry, but not as a characterized antiproliferative agent with defined potency.

Osteosarcoma 143B cell line Cytotoxicity Anticancer screening

Structural Differentiation: 6-Oxan-4-yloxy Versus 6-Cyclohexyloxy and 6-Unsubstituted Pyridine-3-carboxamides

The 6-oxan-4-yloxy (tetrahydropyran-4-yloxy) substituent is structurally distinguishable from the common 6-cyclohexyloxy analog by the replacement of a methylene (–CH₂–) with an oxygen atom in the saturated six-membered ring, converting a hydrophobic cyclohexyl group (cLogP contribution ~+2.0) to a moderately polar tetrahydropyranyl group (cLogP contribution ~+1.0) . This modification reduces overall lipophilicity (calculated XLogP3-AA of the corresponding carboxylic acid analog is 1.7 [1]), while introducing an additional hydrogen bond acceptor (the endocyclic oxygen). In the LOXL2 context, the 6-cyclohexyloxy analog (Compound 4-7) is approximately 2-fold more potent than the 6-oxan-4-yloxy compound (IC₅₀ 850 nM vs. 1800 nM in respective LOXL2 assays), suggesting that the hydrophobic cyclohexyl group makes more favorable contacts in the enzyme active site [2]. Conversely, the lower lipophilicity of the oxan-4-yloxy compound may confer solubility advantages, although head-to-head solubility measurements have not been publicly reported. This structure-property differentiation is relevant for medicinal chemistry programs prioritizing either potency (favoring cyclohexyloxy) or solubility/metabolic stability (potentially favoring oxan-4-yloxy).

SAR Pyridine-3-carboxamide 6-Alkoxy substitution Ligand efficiency

Availability and Purity: Commercial Supply Landscape Versus Closest Analogs

5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide (CAS 1903274-56-5) is commercially available from multiple vendors including EvitaChem (Catalog EVT-2709010) and BenchChem, with typical specifications of ≥95% purity . The closely related 6-cyclohexyloxy analog (Compound 4-7; CAS not publicly indexed as a commercial product) does not appear to be widely stocked by major research chemical suppliers, making the oxan-4-yloxy compound the more readily procurable scaffold for SAR studies within this chemotype. The 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxylic acid precursor (CAS 1303708-85-1) is also commercially stocked (AKSci, CymitQuimica), enabling straightforward amide coupling diversification in-house . This supply chain advantage does not imply biological superiority but is a practical factor for procurement decisions when time-to-experiment is a consideration.

Chemical procurement Commercial availability Purity specification Research chemical sourcing

Recommended Application Scenarios for 5-Chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide Based on Quantitative Evidence


NNMT Fragment-Based Drug Discovery: Use as a Low-Affinity Core Scaffold for N-Derivatization Screening

The compound demonstrates measurable but weak NNMT inhibitory activity (IC₅₀ = 6400 nM), while advanced N-functionalized analogs achieve nanomolar potency (IC₅₀ = 10–110 nM) [1]. This 640-fold potency gap positions the free carboxamide as an ideal starting scaffold for fragment-based or parallel chemistry campaigns: the core contributes detectable binding, and the primary carboxamide provides a synthetic handle for rapid diversification. Researchers can use this compound as a baseline reference point to quantify the potency gains conferred by specific N-substituents, with the BindingDB data for Compounds 5c (110 nM) and 5o (10 nM) serving as benchmark comparators [1].

LOXL2 Tool Compound Development: Comparative SAR Studies with 6-Cyclohexyloxy and 6-Oxan-4-yloxy Congeners

The compound's LOXL2 IC₅₀ of 1800 nM (whole blood assay) compared to 850 nM for the 6-cyclohexyloxy analog (CHO-expressed enzyme) provides a structure-activity relationship anchor point [2]. Medicinal chemistry teams investigating the role of 6-position ether substitution in LOXL2 binding can use the oxan-4-yloxy variant to explore the impact of introducing polarity into the hydrophobic enzyme pocket. The ~2.1-fold potency difference, while modest, is consistent with the expected hydrophobicity contribution and can guide the design of hybrid analogs that balance potency with physicochemical properties.

Chemical Biology Selectivity Profiling: Assessment of 12-Lipoxygenase Off-Target Liability at Micromolar Concentrations

Single-point screening data indicate that the compound engages platelet 12-lipoxygenase at 30 μM [3]. For researchers using pyridine-3-carboxamide scaffolds as NNMT or LOXL2 chemical probes, this activity alert warrants inclusion of 12-lipoxygenase counterscreening in selectivity panels. The compound itself can serve as a reference standard for defining the 12-LOX activity threshold within this chemotype, helping to distinguish target-mediated from off-target cellular effects, particularly at concentrations above 10 μM.

Synthetic Chemistry and Chemical Procurement: Scaffold Diversification Using Commercially Available Building Blocks

Both the carboxamide (CAS 1903274-56-5) and the corresponding carboxylic acid (CAS 1303708-85-1) are commercially stocked with ≥95% purity, enabling rapid procurement for amide coupling diversification . The acid precursor allows direct conjugation with diverse amines to generate focused libraries around the 5-chloro-6-(oxan-4-yloxy)pyridine core. This procurement advantage is particularly relevant for academic labs and small biotech teams conducting SAR-by-catalog approaches, where custom synthesis of the cyclohexyloxy analog would introduce additional cost and lead time.

Quote Request

Request a Quote for 5-chloro-6-(oxan-4-yloxy)pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.